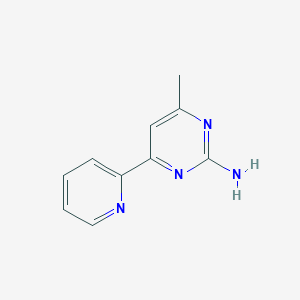

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

説明

特性

IUPAC Name |

4-methyl-6-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBWUUONURPDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699336 | |

| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-70-1 | |

| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Similar compounds have been reported to inhibit cyclin-dependent kinases (cdk4 and cdk6), which are crucial regulators of cell cycle progression.

Mode of Action

The exact mode of action of This compound It can be inferred from related compounds that it may interact with its targets (potentially cdk4/6) to inhibit their activity. This inhibition could lead to a decrease in the phosphorylation level of the Rb protein, thereby inhibiting transcription factors, restoring cell cycle control, blocking tumor cell proliferation, and inhibiting cancer cell growth.

Biochemical Pathways

The specific biochemical pathways affected by This compound Based on its potential inhibition of cdk4/6, it can be inferred that it may affect the cell cycle progression pathway. The downstream effects of this could include the inhibition of cell proliferation and potentially the induction of cell cycle arrest.

Pharmacokinetics

The ADME properties of This compound A related compound has been reported to have excellent in vitro and in vivo pharmacokinetic properties in multiple species, including humans. This suggests that This compound may also have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of This compound Based on the potential inhibition of cdk4/6, it can be inferred that the compound may lead to a decrease in the phosphorylation level of the rb protein, thereby inhibiting transcription factors, restoring cell cycle control, blocking tumor cell proliferation, and inhibiting cancer cell growth.

生化学分析

Biochemical Properties

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as receptor tyrosine kinases, which are involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key enzymes involved in cell survival. It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions increase the compound’s solubility, facilitating its excretion from the body. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the levels of various metabolites and alterations in metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it affects mitochondrial function and cellular metabolism. Post-translational modifications, such as phosphorylation, can influence the compound’s localization by altering its interactions with cellular proteins and targeting signals.

生物活性

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H10N4

- Molecular Weight : 186.218 g/mol

- Structure : The compound features a methyl group at the 4-position of the pyrimidine ring and a pyridine ring at the 6-position, contributing to its unique chemical properties.

-

Cyclin-dependent Kinase Inhibition :

- This compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, making this compound a potential candidate for cancer therapy .

- Selective inhibition of CDK4 and CDK6 can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

-

Anti-fibrotic Properties :

- Research indicates that this compound exhibits significant anti-fibrotic activity, especially in liver fibrosis models. It has shown better efficacy than established drugs like Pirfenidone in inhibiting collagen expression and reducing hydroxyproline levels in cell cultures.

- The mechanism involves the modulation of hepatic stellate cells (HSC-T6), which play a pivotal role in fibrosis development.

- Anti-inflammatory and Antimicrobial Activities :

In Vitro Studies

A series of synthesized derivatives were tested for their biological activities:

| Compound | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | CDK4/6 Inhibition | 45.69 | |

| Derivative A | Anti-fibrotic | 45.81 | |

| Derivative B | Antimicrobial (E. coli) | 0.0227 |

Case Studies

- Cancer Treatment :

-

Liver Fibrosis :

- In a model of liver fibrosis, the compound was shown to significantly reduce collagen deposition and improve liver function markers compared to untreated controls.

科学的研究の応用

Cancer Treatment

One of the primary applications of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is its use as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play critical roles in cell cycle regulation and are often overactive in various cancers.

- Mechanism of Action : The compound inhibits CDK activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells. This mechanism has been confirmed through in vitro studies involving cancer cell lines such as MV4-11 .

Inhibitors of Protein Kinases

Research has shown that derivatives of this compound can serve as potent inhibitors of multiple protein kinases involved in cancer progression. This includes not only CDKs but also other kinases associated with cell signaling pathways that promote tumor growth .

Case Study 1: Anti-Proliferative Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds related to this compound. They demonstrated that these compounds exhibited significant anti-proliferative effects on various cancer cell lines, with IC50 values indicating strong potency against CDK4/6 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MV4-11 | 0.25 | CDK4/6 Inhibition |

| Compound B | A549 (lung) | 0.5 | CDK4/6 Inhibition |

| Compound C | MCF7 (breast) | 0.75 | CDK4/6 Inhibition |

Case Study 2: Combination Therapies

Another study explored the efficacy of combining this compound with other chemotherapeutic agents. The results indicated enhanced anti-tumor effects when used in conjunction with traditional chemotherapeutics, suggesting potential for combination therapy strategies in clinical settings .

類似化合物との比較

Structural and Crystallographic Comparisons

The substituent at the 6-position of the pyrimidine ring significantly influences molecular conformation, crystallographic packing, and intermolecular interactions. Below is a comparative analysis with key analogues:

ADMET and Physicochemical Properties

*Estimated based on structural analogues.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine, and how are key functional groups identified?

- Methodological Answer : Characterize the compound using IR spectroscopy (aromatic NH₂ stretches at ~3400 cm⁻¹, C=N/C=C stretches at ~1626–1672 cm⁻¹) and ¹H NMR (δ 6.6–8.8 ppm for aromatic protons; NH₂ protons as singlets at δ ~6.6–7.0 ppm). Confirm molecular weight via mass spectrometry (expected [M⁺] at m/z 201.13 for C₁₀H₁₁N₅) . For advanced purity assessment, combine with HPLC or elemental analysis.

Q. How can researchers optimize the synthesis of this compound derivatives?

- Methodological Answer : Use microwave-assisted synthesis (e.g., 120°C for 13 hours in THF) to improve reaction efficiency and yield, as demonstrated for analogous pyrimidine derivatives . Introduce substituents via nucleophilic substitution or cross-coupling reactions, selecting solvents (e.g., dioxane, THF) and catalysts (e.g., Pd-based) compatible with pyrimidine stability .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer : Screen for antimicrobial activity using Mycobacterium tuberculosis H37Rv strains (MIC determination via microplate Alamar Blue assay) . For kinase inhibition (e.g., CDK4/6), perform non-cellular enzymatic assays (IC₅₀ measurements using fluorescence-based kinase activity kits) and validate with cell proliferation assays .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its molecular interactions?

- Methodological Answer : Obtain single-crystal X-ray diffraction data (monoclinic P2₁/n space group; a = 13.96 Å, b = 8.76 Å, c = 17.71 Å, β = 104.38°) to analyze dihedral angles between pyridyl and pyrimidine rings (e.g., 29.41°–46.32°). This reveals conformational flexibility critical for hydrogen bonding (e.g., NH₂···N interactions) and supramolecular assembly . Use Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent CDK4/6 inhibitors based on this scaffold?

- Methodological Answer : Replace the pyridin-2-yl group with heteroaromatic amines (e.g., pyrazin-2-yl) to enhance CDK4/6 binding affinity, as seen in abemaciclib analogs . Introduce methyl or halogen substituents at the 4-position of the pyrimidine ring to modulate steric and electronic effects. Validate using molecular docking (PDB: 2EUF for CDK6) and enzymatic IC₅₀ assays .

Q. How should researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., identical bacterial strains or cell lines). For example, discrepancies in antitubercular activity may arise from variations in inoculum size or solvent choice. Use chemoinformatics tools (e.g., PCA of structural descriptors) to correlate substituent effects with activity trends .

Critical Considerations

- Data reproducibility : Document solvent purity, temperature gradients, and instrumentation calibration to mitigate variability in synthesis and bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。